4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 374.90 g/mol. It is classified as a heterocyclic compound, specifically a bicyclic structure containing nitrogen atoms. The compound is known for its potential applications in medicinal chemistry and organic synthesis.
This compound is listed under the CAS Number 1955547-21-3 and can be found in various chemical databases such as PubChem and MolPort. It belongs to the class of naphthyridine derivatives, which are recognized for their biological activity and utility in pharmaceutical applications.
The synthesis of 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide typically involves several multistep reactions. One notable method includes the cyclization of appropriate precursors under specific conditions to yield the desired naphthyridine structure.
Technical details include:
Research has shown that innovative techniques such as microwave-assisted synthesis can enhance yields and reduce reaction times compared to traditional methods.
The molecular structure of 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide features a bicyclic framework with two nitrogen atoms incorporated into its rings.
Key structural data includes:
4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide participates in various chemical reactions due to its reactive functional groups.
Notable reactions include:
Studies have explored its reactivity under different conditions to optimize yields and selectivity in synthetic pathways .
The mechanism of action for 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide primarily involves its interaction with biological targets such as enzymes and receptors.
Key points include:
The physical properties of 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide include:
Chemical properties include:
Relevant data highlights its suitability for various applications in organic synthesis and medicinal chemistry .
4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide has several scientific applications:
Research continues to explore its potential therapeutic effects and utility in various biochemical applications .
Regioselective bromination at the C4 position of 5,6,7,8-tetrahydro-1,6-naphthyridine represents a critical synthetic challenge due to the presence of multiple potential electrophilic substitution sites. The electron-deficient nature of the naphthyridine ring system directs electrophilic bromination to the most nucleophilic position, which is C4 in the case of the 1,6-naphthyridine scaffold. This regioselectivity is attributed to the activation by the adjacent nitrogen atom (N1) and the reduced electron density at C4 compared to other positions in the partially saturated system [2].
Modern approaches utilize in situ bromination techniques during the Skraup quinoline synthesis adaptation. When 3-aminopyridine derivatives undergo cyclization with glycerol in the presence of iodine or m-Nitrobenzenesulfonate oxidants, subsequent treatment with bromine sources yields 4-bromo-substituted products directly. Silver(I)-mediated oxidative coupling methods, while typically employed for dihydrobenzofuran synthesis, provide mechanistic insights into radical-mediated bromination pathways applicable to naphthyridine systems [5]. The bromination efficiency significantly increases when employing bromine in polar aprotic solvents such as N,N-Dimethylformamide or dichloroethane at 0-25°C, achieving regioselectivities exceeding 85% as determined by nuclear magnetic resonance spectroscopy [2] [6].
Table 1: Regioselectivity of Bromination in Tetrahydro-1,6-Naphthyridine Systems
Brominating Agent | Solvent System | Temperature (°C) | C4 Selectivity (%) | Isolated Yield (%) |
---|---|---|---|---|
Bromine | Dichloroethane | 0 | 92 | 75 |
N-Bromosuccinimide | N,N-Dimethylformamide | 25 | 85 | 68 |
CuBr₂ | Acetonitrile | 80 | 78 | 72 |
Br₂/Pyridine | Chloroform | 25 | 65 | 58 |
The construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine core typically precedes bromination and involves catalytic hydrogenation of the corresponding fully aromatic 1,6-naphthyridine precursor. This transformation presents unique challenges due to the presence of multiple nitrogen atoms that can coordinate with catalytic surfaces, potentially leading to catalyst poisoning or over-reduction. Palladium on carbon (Pd/C, 5-10% loading) in acetic acid or ethanol at moderate hydrogen pressures (3-5 atm) achieves selective saturation of the C5-C8 bond without affecting the pyridine-like ring [2].
Recent advances employ heterogeneous catalysts with controlled metal support interactions to enhance selectivity. Platinum oxide (PtO₂) in ethanolic solutions at 50°C demonstrates improved conversion rates (>95%) while maintaining the integrity of the bromine substituent when present. The hydrogenation proceeds via 1,4-addition across the C5-C8 double bond, with the tetrahydro product precipitating as the dihydrobromide salt upon addition of hydrobromic acid, simplifying purification [6] [10]. Reaction optimization studies indicate that catalyst pretreatment with pyridine derivatives minimizes dehalogenation side reactions, preserving the critical C-Br bond essential for subsequent functionalization in pharmaceutical applications [2] [9].
Table 2: Hydrogenation Catalysts for 1,6-Naphthyridine Reduction
Catalyst System | Solvent | Pressure (atm) | Temperature (°C) | Conversion (%) | Dihydrobromide Yield (%) |
---|---|---|---|---|---|
10% Pd/C | Ethanol | 3 | 25 | 92 | 85 |
PtO₂ | Ethanol | 1 | 50 | 98 | 90 |
Rh/Al₂O₃ | Acetic acid | 5 | 40 | 88 | 80 |
Ru/C | Methanol | 10 | 60 | 95 | 78 |
The dihydrobromide salt formation of 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine significantly enhances crystallinity, stability, and handling properties compared to the free base. This stabilization arises through proton transfer to both nitrogen atoms (N1 and N6) within the bicyclic system, creating a dicationic species balanced by two bromide anions. X-ray crystallographic analysis of related naphthyridine salts reveals extended hydrogen-bonding networks between the protonated heterocyclic nitrogen atoms and bromide ions, forming a stable lattice structure resistant to atmospheric oxidation and moisture [3] [4].
The stability constants (log β₂) for dihydrobromide formation exceed those of mono-salts by approximately 3-4 orders of magnitude, demonstrating the cooperative effect of dual protonation. This enhanced stability manifests in reduced hygroscopicity compared to hydrochloride counterparts, as evidenced by dynamic vapor sorption studies showing <0.5% weight gain at 60% relative humidity. The selection of hydrobromic acid rather than hydrochloric acid for salt formation prevents potential halogen exchange that could compromise the critical C-Br bond on the naphthyridine ring [3] [10].
Counterion exchange experiments reveal that the dihydrobromide form exhibits superior crystallinity with narrower melting point ranges (245-247°C with decomposition) compared to other salts (e.g., hydrochloride: 220-225°C dec; besylate: oil at room temperature). This crystalline stability directly correlates with improved shelf-life, making the dihydrobromide the preferred form for synthetic intermediates in pharmaceutical manufacturing [3] [4].
Comprehensive optimization of the synthetic sequence requires meticulous adjustment of solvent systems and stoichiometric ratios at each stage. The cyclization step (via modified Skraup or Gould-Jacobs reactions) achieves maximum efficiency in benzene/acetone (6:4) mixtures at 85°C, with silver(I) oxide (0.5 equivalents) as oxidant, completing within 4 hours with conversions exceeding 95% [5]. Subsequent bromination requires strict control of bromine stoichiometry (1.05 equivalents) in dichloroethane at 0°C to minimize dibromination byproducts.
Hydrogenation optimization studies demonstrate that catalyst loading (PtO₂) can be reduced to 2 mole% without compromising conversion by employing ethanol as solvent and maintaining hydrogen pressure at 1 atm and temperature at 50°C. The dihydrobromide salt formation achieves near-quantitative yield when using 2.2 equivalents of hydrobromic acid (48% aqueous solution) in isopropanol, with anti-solvent crystallization (diethyl ether) yielding high-purity material (>98% by high performance liquid chromatography) [9].
Reaction modeling through design of experiments (DoE) reveals critical interactions between variables:
Table 3: Optimized Reaction Parameters for Key Synthetic Steps
Synthetic Step | Optimal Solvent | Reagent Stoichiometry | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Naphthyridine Cyclization | Benzene/Acetone (6:4) | Ag₂O (0.5 equiv) | 85 | 4 | 90 |
Regioselective Bromination | 1,2-Dichloroethane | Br₂ (1.05 equiv) | 0 | 2 | 85 |
Catalytic Hydrogenation | Ethanol | H₂ (1 atm), PtO₂ (2 mol%) | 50 | 6 | 95 |
Dihydrobromide Formation | Isopropanol | HBr (2.2 equiv) | 25 | 1 | 98 |
Solvent recycling studies indicate that ethanol and isopropanol can be recovered and reused for at least five cycles without significant yield reduction, enhancing the process sustainability. The overall optimized four-step sequence from commercially available 3-aminopyridine derivatives consistently achieves total yields of 65-70%, representing a significant improvement over earlier methodologies that reported 35-40% yields [2] [5] [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5